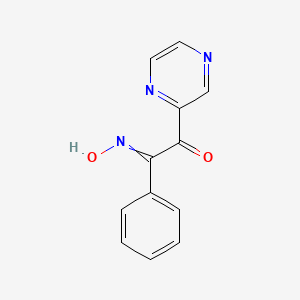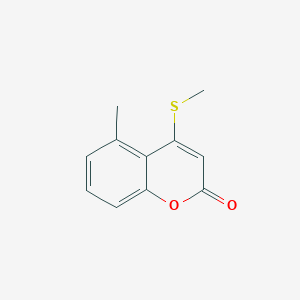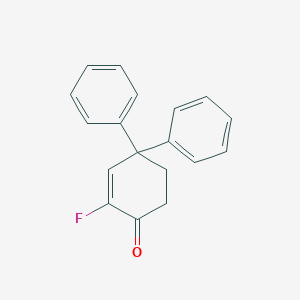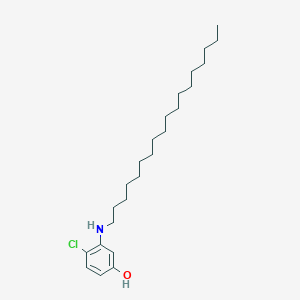
4-Chloro-3-(octadecylamino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(octadecylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the 4-position and an octadecylamino group at the 3-position on the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(octadecylamino)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chlorophenol with octadecylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Chloro-3-(octadecylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Chloro-3-(octadecylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
作用机制
The mechanism of action of 4-Chloro-3-(octadecylamino)phenol involves its interaction with cellular components. The phenol group can disrupt cell membranes by interacting with lipid bilayers, leading to increased membrane permeability and leakage of cellular contents. This disruption can result in the inhibition of microbial growth and other biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Widely used as an antimicrobial agent in various products.
Uniqueness
4-Chloro-3-(octadecylamino)phenol is unique due to the presence of the long octadecylamino chain, which imparts distinct physicochemical properties compared to other chlorophenols. This long alkyl chain can enhance the compound’s lipophilicity, making it more effective in interacting with lipid membranes and potentially increasing its biological activity.
属性
CAS 编号 |
63966-18-7 |
|---|---|
分子式 |
C24H42ClNO |
分子量 |
396.0 g/mol |
IUPAC 名称 |
4-chloro-3-(octadecylamino)phenol |
InChI |
InChI=1S/C24H42ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-24-21-22(27)18-19-23(24)25/h18-19,21,26-27H,2-17,20H2,1H3 |
InChI 键 |
QQHNGDHJXWDDFT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC1=C(C=CC(=C1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)
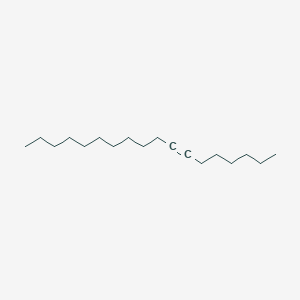

![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)

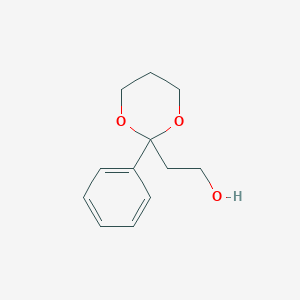
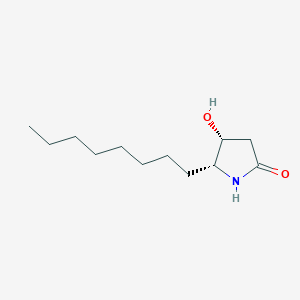
![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)

